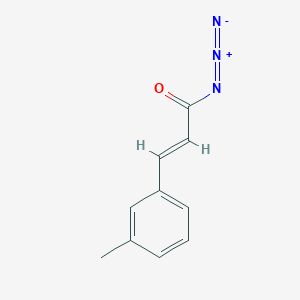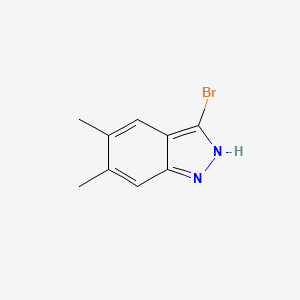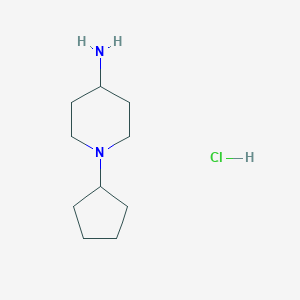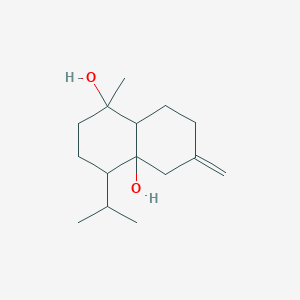
(E)-3-(m-tolyl)acryloyl azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(m-tolyl)acryloyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and versatility in organic synthesis. This compound features an azide group (-N₃) attached to an acrylate moiety, which is further substituted with a m-tolyl group. The presence of the azide group makes it a valuable intermediate in various chemical reactions, particularly in the synthesis of nitrogen-containing compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(m-tolyl)acryloyl azide typically involves the reaction of (E)-3-(m-tolyl)acryloyl chloride with sodium azide. The reaction is carried out in a polar aprotic solvent such as acetonitrile or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reaction. The reaction conditions usually involve stirring the mixture at room temperature or slightly elevated temperatures to ensure complete conversion of the starting material to the desired azide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow processes are often employed to enhance the efficiency and safety of the production. These processes involve the use of tubular reactors where the reactants are continuously fed, and the product is continuously collected. This method minimizes the risk of handling large quantities of reactive azides and allows for better control over reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(m-tolyl)acryloyl azide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃) in polar aprotic solvents like acetonitrile or DMSO.
Reduction: Lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products
Substitution: Various substituted acrylates depending on the nucleophile used.
Reduction: (E)-3-(m-tolyl)acrylamine.
Cycloaddition: 1,2,3-Triazole derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(m-tolyl)acryloyl azide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly nitrogen-containing heterocycles.
Biology: Employed in the modification of biomolecules through click chemistry, enabling the attachment of various functional groups to proteins, nucleic acids, and other biomolecules.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of bioactive compounds.
Mecanismo De Acción
The mechanism of action of (E)-3-(m-tolyl)acryloyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions, leading to the formation of various products. In biological systems, the azide group can react with alkyne-functionalized biomolecules through click chemistry, forming stable triazole linkages. This reaction is highly specific and efficient, making it a valuable tool for bioconjugation and labeling studies .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl azide: Another organic azide with similar reactivity but different substitution pattern.
Benzyl azide: Features a benzyl group instead of a m-tolyl group.
Azidomethyl acrylate: Contains an azide group attached to an acrylate moiety, similar to (E)-3-(m-tolyl)acryloyl azide.
Uniqueness
This compound is unique due to the presence of the m-tolyl group, which can influence the reactivity and properties of the compound. The m-tolyl group can provide steric hindrance and electronic effects that can affect the outcome of chemical reactions. Additionally, the combination of the azide and acrylate functionalities makes it a versatile intermediate for various synthetic applications .
Propiedades
Fórmula molecular |
C10H9N3O |
|---|---|
Peso molecular |
187.20 g/mol |
Nombre IUPAC |
(E)-3-(3-methylphenyl)prop-2-enoyl azide |
InChI |
InChI=1S/C10H9N3O/c1-8-3-2-4-9(7-8)5-6-10(14)12-13-11/h2-7H,1H3/b6-5+ |
Clave InChI |
UBLFIHYLNPEQHE-AATRIKPKSA-N |
SMILES isomérico |
CC1=CC(=CC=C1)/C=C/C(=O)N=[N+]=[N-] |
SMILES canónico |
CC1=CC(=CC=C1)C=CC(=O)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)propanenitrile](/img/structure/B11755286.png)
![Thiazolo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B11755296.png)

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-dicarbonitrile](/img/structure/B11755313.png)


![{[1-(2-methylpropyl)-1H-pyrazol-3-yl]methyl}[(thiophen-2-yl)methyl]amine](/img/structure/B11755322.png)



![(3z,6s,7r,8s,8as)-3-(Butylimino)hexahydro[1,3]thiazolo[3,4-A]pyridine-6,7,8-Triol](/img/structure/B11755332.png)
![Ethyl 5,6-dihydro-4H-cyclopenta[c]thiophene-1-carboxylate](/img/structure/B11755333.png)

![1,1-Difluoro-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11755345.png)
